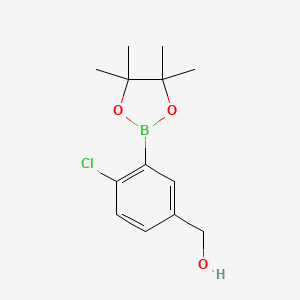

(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$^1$$H NMR (400 MHz, CDCl$$3$$):

- δ 7.35–7.40 (d, $$J = 8.0$$ Hz, 1H, aromatic H-6),

- δ 7.20–7.25 (d, $$J = 8.0$$ Hz, 1H, aromatic H-5),

- δ 4.62 (s, 2H, -CH$$

- δ 1.34 (s, 12H, pinacol -C(CH$$3$$)$$2$$) .

- δ 146.2 (C-B),

- δ 135.9 (C-Cl),

- δ 127.3 (aromatic CH),

- δ 85.2 (pinacol quaternary C),

- δ 65.2 (-CH$$

Infrared (IR) Spectroscopy

- O-H stretch : Broad peak at 3300–3500 cm$$^{-1}$$ (hydroxymethyl group).

- B-O stretch : Strong absorption at 1350–1380 cm$$^{-1}$$.

- C-Cl stretch : 550–600 cm$$^{-1}$$.

Mass Spectrometry (MS)

- Molecular ion : m/z 268.54 ([M]$$^+$$, C$${13}$$H$${18}$$BClO$$_3$$).

- Fragmentation patterns :

Comparative Analysis with Structural Analogues

The hydroxymethyl group in this compound increases its polarity compared to non-hydroxylated analogues like 4-chlorophenylboronic acid pinacol ester, enhancing solubility in polar solvents such as methanol. Conversely, replacing chlorine with bromine (as in ) reduces electrophilicity at the aromatic ring but increases molecular weight and van der Waals interactions.

The boron center’s reactivity in Suzuki-Miyaura couplings is marginally lower than in electron-deficient aryl boronates due to the electron-donating hydroxymethyl group, which slightly destabilizes the transmetalation intermediate .

Properties

IUPAC Name |

[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-7,16H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVQXDMOGKDUFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a boron-containing organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18BClO3

- Molecular Weight : 268.544 g/mol

- CAS Number : 1620228-06-9

Synthesis

The synthesis of this compound typically involves the reaction of chlorinated phenols with boron-containing reagents. The presence of the dioxaborolane moiety is crucial for its biological activity, particularly in targeting specific cellular pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

-

Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, a critical process in cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.

Compound Cell Line GI50 (µM) Mechanism CA-4 A549 <0.01 Tubulin inhibitor Compound X HL-60 0.229 Apoptosis induction

Apoptotic Activity

In studies involving human myeloid leukemia cell lines (HL-60 and U937), treatment with related compounds resulted in significant increases in caspase-3 activation, a marker for apoptosis. The results suggested that these compounds could effectively induce programmed cell death in malignant cells.

Case Studies

-

Study on Tubulin Inhibition :

- A study demonstrated that the compound inhibited tubulin polymerization by approximately 65%, comparable to known inhibitors like CA-4. This suggests a potent mechanism for disrupting cancer cell proliferation.

-

Flow Cytometry Analysis :

- Flow cytometry was employed to assess the effects on the cell cycle of HL-60 cells treated with the compound. Results indicated a marked increase in cells at the sub-G1 phase, indicative of apoptosis.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in drug development due to its ability to act as a boronic acid derivative. Boron-containing compounds are known for their ability to interact with biological molecules, making them valuable in the design of pharmaceuticals.

Case Study : Research indicates that boronic acids can inhibit proteasome activity, which is crucial for the degradation of proteins involved in cancer progression. The incorporation of the tetramethyl dioxaborolane moiety enhances the stability and efficacy of these compounds in biological systems .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its boron atom can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions.

Data Table: Common Synthetic Reactions Involving Boron Compounds

| Reaction Type | Description | Example Compound |

|---|---|---|

| Suzuki Coupling | Forms biaryls from aryl halides and boronic acids | (4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol |

| Borylation | Introduces boron into organic molecules | Borylation of phenols |

| C-H Activation | Activates C-H bonds for further functionalization | Functionalized aromatic compounds |

Material Science

In material science, this compound can be utilized to create advanced materials with specific electronic and optical properties. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology.

Case Study : The use of boron-containing compounds in the development of organic light-emitting diodes (OLEDs) has been explored. The incorporation of this compound into OLED materials has demonstrated improved efficiency and stability .

Agricultural Chemistry

Research has indicated that boron compounds can enhance crop yields by improving nutrient uptake and stress resistance in plants.

Data Table: Effects of Boron Compounds on Plant Growth

| Boron Compound | Effect on Plants |

|---|---|

| This compound | Increased growth rate and stress tolerance |

| Boric Acid | Enhanced flowering and fruiting |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analysis :

- Electron-withdrawing groups (Cl, F) show slightly lower yields compared to electron-donating methyl groups, likely due to steric or electronic effects during boronate ester formation.

- The chloro-substituted derivative (2d) has a marginally lower yield (90%) than fluoro analogs (94–95%), suggesting halide size or reactivity differences .

Spectroscopic and Physical Property Differences

1H-NMR Shifts in Methanol Derivatives:

Key Observations :

- Chloro and fluoro substituents induce distinct aromatic splitting patterns due to differing electronic effects.

- Pinacol methyl groups in 2d appear as a triplet (δ 1.39), while non-chlorinated analogs (e.g., 2a) show singlets, suggesting conformational differences .

Reactivity and Functional Group Transformations

- Methanol to Methanamine: Reduction of 2d to [4-Chloro-3-(...)phenyl]methanamine (4d) via hydrazine hydrate yields 36%, highlighting challenges in functional group interconversion .

- Cross-Coupling Applications : The boronate ester in 2d enables Suzuki-Miyaura couplings (), similar to 2a and fluoro analogs. Chloro substituents may enhance electrophilicity at the boron center compared to methyl groups .

Analysis :

- Chloro derivatives generally require standard storage, while methyl/chloro hybrids () may need refrigeration due to higher reactivity or instability.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally involves two main stages:

Detailed Preparation Procedures

Preparation via Reduction of 4-Formylbenzeneboronic Acid Pinacol Ester

One common approach starts from 4-formylbenzeneboronic acid pinacol ester, which is reduced to the corresponding hydroxymethyl derivative using sodium borohydride.

| Parameter | Details |

|---|---|

| Starting material | 4-formylbenzeneboronic acid pinacol ester (1a, 375 mg, 2.50 mmol) |

| Reagents | Pinacol (355 mg, 3.00 mmol), anhydrous magnesium sulfate (625 mg, 5.00 mmol), methanol (12.5 mL), sodium borohydride (47 mg, 1.25 mmol) |

| Conditions | Stir at room temperature for 6 h with pinacol and MgSO4; then add sodium borohydride and stir for 5 h at 20 °C |

| Workup | Filter crude solution, concentrate filtrate under vacuum |

| Yield | 513 mg, 88% |

| Product characteristics | White solid, melting point 75–77 °C |

| Spectroscopic data | 1H-NMR (CD3OD-d4): δ 7.71 (d, J=8.0 Hz, 2H), 7.35 (d, J=7.8 Hz, 2H), 4.62 (s, 2H), 1.34 (s, 12H); 13C-NMR (CD3OD-d4): δ 146.23, 135.93, 127.26, 85.19, 65.24, 25.34; 11B-NMR (CDCl3): δ 34.82 |

This method efficiently converts the aldehyde group into the hydroxymethyl group while maintaining the boronate ester intact.

Halogenation of Hydroxymethyl Derivative to Bromomethyl Intermediate

Subsequently, the hydroxymethyl group can be converted to a bromomethyl group using carbon tetrabromide and triphenylphosphine in tetrahydrofuran (THF).

| Parameter | Details |

|---|---|

| Starting material | Hydroxymethylphenylboronic acid pinacol ester (e.g., compound 2) |

| Reagents | Carbon tetrabromide (2 eq), triphenylphosphine (2 eq) |

| Solvent | Tetrahydrofuran (THF) |

| Conditions | Cool to 0 °C in ice bath, add reagents portion-wise, stir at room temperature for 18 h under inert atmosphere |

| Workup | Pour into water, extract with ethyl acetate, dry organic layer, evaporate solvent |

| Purification | Column chromatography (silica gel, hexane/ethyl acetate 99:1) |

| Yield | 94% |

| Product characteristics | Colourless solid, Rf = 0.2 |

| Spectroscopic data | 1H-NMR (CDCl3, 600 MHz): δ 7.78 (d, J=8.0 Hz, 2H), 7.38 (d, J=8.0 Hz, 2H), 4.49 (s, 2H), 1.34 (s, 12H); 13C-NMR (CDCl3, 150 MHz): δ 140.8, 135.3, 128.4, 84.0, 33.4, 25.0 |

This bromomethyl intermediate can be further functionalized or used in cross-coupling reactions.

Alternative Direct Borylation and Functionalization

In some synthetic routes, direct borylation of chloromethyl-substituted aromatic compounds may be employed, followed by protection with pinacol to form the boronate ester. However, detailed experimental conditions and yields for this approach are less commonly reported for this specific compound.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Yield | Key Notes |

|---|---|---|---|---|

| 1 | 4-formylbenzeneboronic acid pinacol ester |

Q & A

Q. What are the optimized synthetic routes for preparing (4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, and what are the critical reaction parameters?

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer: Use multinuclear NMR (¹H, ¹³C, ¹¹B) for structural validation. Key signals include:

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer: Column chromatography with hexanes/EtOAc (2:1 + 0.25% Et₃N) resolves polar byproducts. Alternatively, recrystallization in non-polar solvents (e.g., hexanes) improves purity >95%. Monitor fractions via TLC (Rf ~0.3 in hexanes/EtOAc) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronate ester precursor?

- Methodological Answer: Use Pd(PPh₃)₄ (2–5 mol%) as a catalyst with K₂CO₃ (2 eq.) in THF/H₂O (3:1) at 80°C. Pre-activate the boronate ester by stirring with aryl halides (1:1.1 ratio) for 30 min before catalyst addition. For electron-deficient aryl halides, add 10 mol% ligand (e.g., SPhos) to enhance coupling efficiency. Yields >80% are achievable with rigorous exclusion of oxygen .

Q. How to resolve contradictions in reaction yields when using this compound in diverse coupling conditions?

- Methodological Answer: Contradictions arise from competing side reactions (e.g., protodeboronation or homocoupling). Mitigation strategies:

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed reactions?

- Methodological Answer: The boronate ester undergoes transmetallation with Pd⁰ complexes, forming arylpalladium intermediates. The electron-withdrawing chloro group meta to the boron enhances electrophilicity, accelerating oxidative addition. Computational studies (DFT) suggest that the methanol moiety stabilizes transition states via hydrogen bonding, reducing activation energy .

Data Contradiction Analysis

- Example: Varying yields in Suzuki couplings ( vs. 14):

Key Applications in Research

- Organic Electronics: Used to synthesize meta-terphenyl-linked donor-acceptor dyads for charge-transfer studies .

- Medicinal Chemistry: Intermediate for antiplasmodial agents via sulfonyl coupling reactions .

- Materials Science: Building block for thermally activated delayed fluorescence (TADF) emitters in OLEDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.